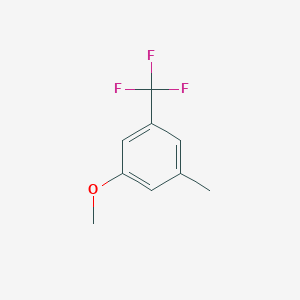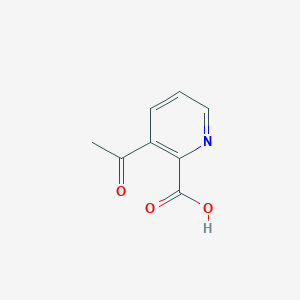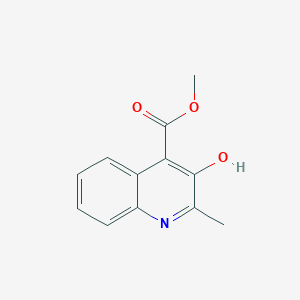
3-羟基-2-甲基喹啉-4-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate” is a synthetic compound that belongs to the class of quinoline derivatives . It has a CAS Number of 104179-54-6 and a molecular weight of 217.22 . The IUPAC name for this compound is methyl 3-hydroxy-2-methylquinoline-4-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.22 . Other specific physical and chemical properties are not provided in the search results.科学研究应用
Anticancer Activity
Quinoline derivatives, including Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate, have been identified as having significant potential in anticancer treatments. They are known to interfere with various biological pathways that are crucial for cancer cell survival and proliferation. For instance, some quinoline compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication in rapidly dividing cells, such as cancer cells .
Antioxidant Properties
These compounds also exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress, a condition associated with various chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The antioxidant activity stems from their ability to scavenge free radicals and chelate metal ions .
Anti-Inflammatory Uses
The anti-inflammatory properties of quinoline derivatives make them suitable candidates for the treatment of inflammatory diseases. They can modulate the production of pro-inflammatory cytokines and inhibit the enzymatic activity of cyclooxygenase (COX), which is involved in the inflammatory response .
Antimicrobial and Antituberculosis Effects
Methyl 3-Hydroxy-2-methylquinoline-4-carboxylate has applications in combating microbial infections, including tuberculosis. Quinoline derivatives have been found to be effective against a broad spectrum of bacteria and are particularly useful in the treatment of drug-resistant strains of tuberculosis .
Antimalarial Activity
Quinolines are historically known for their antimalarial properties, with chloroquine being one of the most famous examples. These compounds can inhibit the growth of Plasmodium species, the parasites responsible for malaria, making them valuable in the development of new antimalarial drugs .
Anti-SARS-CoV-2 Potential
Recent studies have explored the potential of quinoline derivatives as anti-SARS-CoV-2 agents, which could be used in the treatment of COVID-19. Their mechanism may involve the inhibition of viral entry or replication, although more research is needed to fully understand their efficacy and safety in this context .
Neuroprotective Effects
Research has indicated that quinoline derivatives may have neuroprotective effects, which could be harnessed in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects are likely due to their antioxidant properties and their ability to modulate neuronal signaling pathways .
Cardiovascular Applications
Lastly, the cardiovascular applications of these compounds are being investigated. They may offer benefits in treating conditions like hypertension and arrhythmias due to their effects on cardiac ion channels and their potential to improve endothelial function .
作用机制
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, but the exact pathways and their downstream effects for this specific compound need further investigation .
属性
IUPAC Name |
methyl 3-hydroxy-2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-11(14)10(12(15)16-2)8-5-3-4-6-9(8)13-7/h3-6,14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHDNWZFADKDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-3-ylmethanol hydrochloride](/img/structure/B1324283.png)
![Methyl imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324286.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1324288.png)
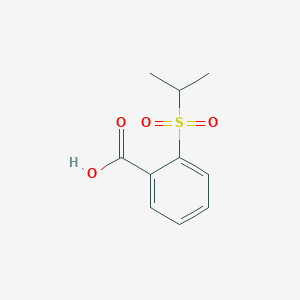
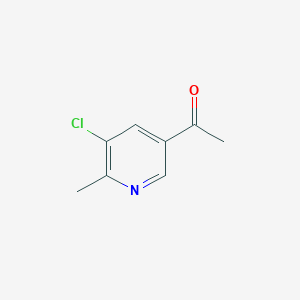

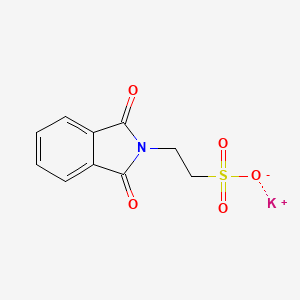
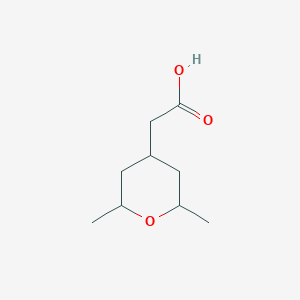

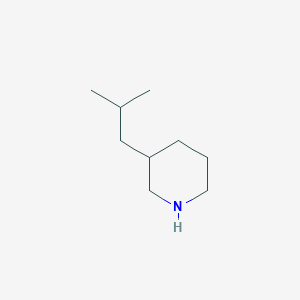
![1,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324300.png)
![3,9-Diazaspiro[5.5]undecan-2-one](/img/structure/B1324301.png)
